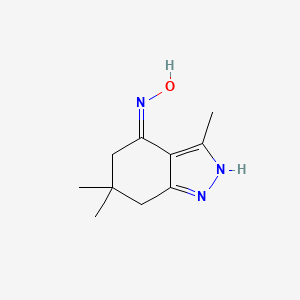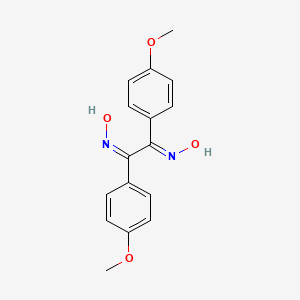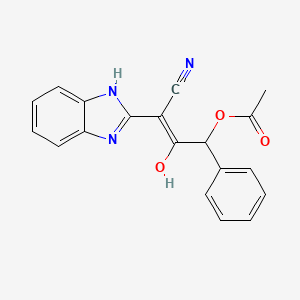
methyl 5-(1-anilinobutylidene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate
Übersicht
Beschreibung
Methyl 5-(1-anilinobutylidene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate, also known as MADDC, is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. It belongs to the family of cyclohexanecarboxylates and has been found to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of methyl 5-(1-anilinobutylidene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate is not fully understood. However, it is believed to exert its biological effects by interacting with various cellular targets, including enzymes and receptors. methyl 5-(1-anilinobutylidene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease. It has also been found to interact with certain receptors, such as the GABA-A receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
methyl 5-(1-anilinobutylidene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease. methyl 5-(1-anilinobutylidene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate has also been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties. Additionally, it has been found to interact with certain receptors, such as the GABA-A receptor, which is involved in the regulation of neuronal activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of methyl 5-(1-anilinobutylidene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate is its wide range of biological activities. It has been found to possess anti-inflammatory, anti-cancer, and anti-microbial properties, making it a potentially useful compound for the development of new drugs. However, one of the limitations of methyl 5-(1-anilinobutylidene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate is its relatively complex synthesis method, which may make it difficult to produce on a large scale.
Zukünftige Richtungen
There are several potential future directions for research on methyl 5-(1-anilinobutylidene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate. One area of interest is the development of new drugs based on methyl 5-(1-anilinobutylidene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate. Its wide range of biological activities make it a potentially useful compound for the treatment of various diseases, including Alzheimer's disease and cancer. Additionally, further research is needed to fully understand the mechanism of action of methyl 5-(1-anilinobutylidene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate and its interactions with various cellular targets. Finally, the synthesis method for methyl 5-(1-anilinobutylidene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate could be optimized to make it more efficient and cost-effective.
Wissenschaftliche Forschungsanwendungen
Methyl 5-(1-anilinobutylidene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. methyl 5-(1-anilinobutylidene)-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease.
Eigenschaften
IUPAC Name |
methyl 2-hydroxy-6,6-dimethyl-4-oxo-3-(N-phenyl-C-propylcarbonimidoyl)cyclohex-2-ene-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-5-9-14(21-13-10-7-6-8-11-13)16-15(22)12-20(2,3)17(18(16)23)19(24)25-4/h6-8,10-11,17,23H,5,9,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVZKFZYGMBTRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NC1=CC=CC=C1)C2=C(C(C(CC2=O)(C)C)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,5-dichlorophenyl)-2-{[4-(methoxymethyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3722374.png)

![3-[amino(3,4-dihydro-2(1H)-isoquinolinyl)methylene]-2,4-pentanedione](/img/structure/B3722390.png)
![N-(3-chloro-2-methylphenyl)-2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B3722410.png)
![2-{[2-(4-sec-butoxyphenoxy)ethyl]thio}-6-methyl-4(3H)-pyrimidinone](/img/structure/B3722418.png)
![N-{3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]propyl}isonicotinamide](/img/structure/B3722422.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 1-(4-chlorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B3722427.png)


![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)-2-(2-pyridinyl)acetamide](/img/structure/B3722441.png)
![{2-[(4-ethoxyphenyl)imino]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}acetic acid](/img/structure/B3722446.png)
![N-{1-[3-(methoxycarbonyl)-4,4-dimethyl-2,6-dioxocyclohexylidene]butyl}glycine](/img/structure/B3722451.png)

![methyl [2-({amino[(2,4-dimethylphenyl)amino]methylene}amino)-6-oxo-3,6-dihydro-4-pyrimidinyl]acetate](/img/structure/B3722474.png)